Benzyl 2,3,4-tri-O-acetyl-4-nitromethyl-b-D-arabinopyranose

Carbohydrate Chemistry Glycobiology Physicochemical Property

Synthesis of isofagomine & noeuromycin via Henry reaction often requires extra protection/deprotection steps, lowering overall yield to 17-21%. This fully acetylated, benzyl-protected C-nitromethyl arabinoside eliminates all H-bond donors (HBD=0), raises XLogP3 to 0.8, and serves as a ready-to-use intermediate. • Avoids extra protection steps; maintains reported 17-21% yield. • Zero HBD enhances organic solubility for homogeneous glycosylation. • Ideal internal standard for LC-MS quantification of deprotected arabinosides.

Molecular Formula C₁₉H₂₃NO₁₀
Molecular Weight 425.39
CAS No. 383173-65-7
Cat. No. B1140119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 2,3,4-tri-O-acetyl-4-nitromethyl-b-D-arabinopyranose
CAS383173-65-7
SynonymsPhenylmethyl 4-C-(Nitromethyl)-β-D-arabinopyranoside 2,3,4-Triacetate; 
Molecular FormulaC₁₉H₂₃NO₁₀
Molecular Weight425.39
Structural Identifiers
SMILESCC(=O)OC1C(C(COC1OCC2=CC=CC=C2)(C[N+](=O)[O-])OC(=O)C)OC(=O)C
InChIInChI=1S/C19H23NO10/c1-12(21)28-16-17(29-13(2)22)19(10-20(24)25,30-14(3)23)11-27-18(16)26-9-15-7-5-4-6-8-15/h4-8,16-18H,9-11H2,1-3H3/t16-,17-,18+,19+/m0/s1
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 2,3,4-tri-O-acetyl-4-nitromethyl-β-D-arabinopyranose: Protected C-Nitromethyl Arabinoside Overview


Benzyl 2,3,4‑tri‑O‑acetyl‑4‑nitromethyl‑β‑D‑arabinopyranose (CAS 383173‑65‑7) is a fully acetylated, benzyl‑protected 4‑C‑nitromethyl‑β‑D‑arabinopyranoside (C₁₉H₂₃NO₁₀, MW 425.4 g mol⁻¹) that serves as a versatile C‑glycosyl building block in carbohydrate chemistry [REFS‑1]. The compound features a nitromethyl group at the anomeric centre (C‑4) and three acetyl protecting groups on the hydroxyls, giving it a computed XLogP3 of 0.8, zero hydrogen‑bond donors, and 10 hydrogen‑bond acceptors [REFS‑1]. It is employed principally as a protected intermediate in the synthesis of complex glycoconjugates and glycosidase inhibitors such as isofagomine and noeuromycin [REFS‑2].

Fully acetylated C‑nitromethyl arabinoside building block
Zero hydrogen‑bond donors; optimized for non‑polar media
Direct precursor in isofagomine and noeuromycin syntheses

Why Acetyl Protection Is Essential for This Building Block


The three acetyl esters on the arabinopyranose ring are not inert spectators: they eliminate all hydrogen‑bond donors (HBD = 0 vs. 3 for the parent triol, CAS 383173‑64‑6), raise the computed XLogP3 from 0 to 0.8, and increase the number of rotatable bonds from 4 to 10 [REFS‑1][REFS‑2]. These differences directly affect solubility, membrane permeability, and chromatographic behaviour. Moreover, the fully acetylated form is a more advanced intermediate in the Henry‑reaction‑based route to isofagomine and noeuromycin: using the non‑acetylated analog would require additional protection/deprotection steps, lowering the overall yield below the reported 17‑21 % [REFS‑3]. Thus, generic substitution with the parent triol or the corresponding 4‑deoxy analog (CAS 383173‑66‑8) would alter both the synthetic efficiency and the physicochemical properties of the final conjugate.

Parent triol (CAS 383173‑64‑6)
Reintroduces three H‑bond donors, altering solubility and requiring extra protection steps in the synthetic route.
4‑Deoxy analog (CAS 383173‑66‑8)
Lacks the C‑nitromethyl group essential for the Henry‑reaction‑based assembly of target glycosidase inhibitors.
Non‑acetylated intermediate
Demands additional acetylation/deprotection cycles, likely reducing overall yield below the reported efficient route.

Quantitative Comparison with the Non-Acetylated Parent Compound


Hydrogen-Bond Donor Count: Zero vs. Three

The tri‑O‑acetyl substitution completely masks the three hydroxyl groups of the arabinopyranose scaffold, resulting in a hydrogen‑bond donor count of 0. In contrast, the parent compound Benzyl 4‑C‑nitromethyl‑β‑D‑arabinopyranoside (CAS 383173‑64‑6) retains three H‑bond donors [REFS‑1][REFS‑2]. This difference has direct consequences for solubility in organic solvents and for passive membrane permeability.

H‑Bond Donors
Head‑to‑head
0 vs 3
Eliminates H‑bond donors; supports non‑polar solubility and normal‑phase purification.
Computed (PubChem); solution‑phase behaviour validated in DMSO/EtOH/DMF.
Carbohydrate Chemistry Glycobiology Physicochemical Property

Lipophilicity (XLogP3) Comparison

The computed XLogP3 for the target compound is 0.8, whereas the parent triol (CAS 383173‑64‑6) exhibits a reported log P of 0.0 [REFS‑1][REFS‑2]. The 0.8‑unit increase in lipophilicity, attributable to the three acetyl esters, is expected to improve cellular uptake and alter partitioning between aqueous and organic phases.

Lipophilicity
Head‑to‑head
XLogP3 0.8 vs log P 0.0
Higher lipophilicity may improve passive membrane permeability.
Computed XLogP3 (PubChem) vs reported log P (InvivoChem).
Lipophilicity Drug‑likeness Carbohydrate Chemistry

Rotatable Bond Count and Conformational Flexibility

The three acetyl groups add six rotatable bonds (three C–O acetyl bonds plus three additional rotatable bonds from the ester moieties), yielding a total of 10. The parent compound (CAS 383173‑64‑6) contains only 4 rotatable bonds [REFS‑1][REFS‑2]. The increased flexibility can influence molecular recognition events and crystallization behaviour.

Rotatable Bonds
Head‑to‑head
10 vs 4
Increased flexibility affects crystallization behaviour and binding entropy.
Computed (PubChem); comparator data from InvivoChem.
Conformational Analysis Molecular Flexibility Carbohydrate Chemistry

Hydrogen-Bond Acceptor Count and Solubility

The three acetyl carbonyls and the nitromethyl group provide a total of 10 hydrogen‑bond acceptor sites. The parent triol (CAS 383173‑64‑6) supplies only 7 acceptors [REFS‑1][REFS‑2]. The additional acceptors can engage in stronger solvation interactions with protic solvents and may participate in metal‑ion coordination during synthetic manipulations.

H‑Bond Acceptors
Head‑to‑head
10 vs 7
More acceptors may improve solvation in polar aprotic media and metal coordination.
Computed (PubChem); solution behaviour context‑dependent.
Hydrogen Bonding Solubility Carbohydrate Chemistry

Molecular Weight Difference and Purification Advantage

The tri‑O‑acetyl derivative (MW 425.4 g mol⁻¹) is 126 Da heavier than the parent non‑acetylated compound (MW 299.3 g mol⁻¹) [REFS‑1][REFS‑2]. This mass difference simplifies monitoring by LC‑MS and facilitates separation from side products of similar polarity.

Molecular Weight
Head‑to‑head
425.4 Da vs 299.3 Da
Larger mass difference aids LC‑MS detection and mass‑directed purification.
HRMS or low‑resolution MS; Δ = +126 Da.
Molecular Weight Purification Carbohydrate Chemistry

Synthetic Utility as a Glycosidase Inhibitor Precursor

Andersch and Bols reported a six‑ to seven‑step synthesis of isofagomine and noeuromycin starting from benzyl α‑D‑arabinopyranoside via a Henry‑reaction‑generated C‑nitromethyl intermediate, achieving an overall yield of 17–21 % [REFS‑1]. The fully acetylated derivative described here corresponds to a late‑stage, fully protected form of that intermediate. Employing the non‑acetylated analog would necessitate additional acetylation/deprotection steps, reducing the overall yield by an estimated 5–10 % based on typical acylation yields.

Synthetic Utility
Class‑level
Reported 17–21% yield (6–7 steps)
Pre‑acetylated building block supports step economy; estimated 5–10% yield advantage over non‑acetylated route.
Based on isofagomine synthesis (Chem. Eur. J. 2001); linear route context.
Glycosidase Inhibitors Total Synthesis Carbohydrate Chemistry

Research and Development Applications


Total Synthesis of Isofagomine and Noeuromycin

The compound serves as a protected C‑nitromethyl intermediate in the Henry‑reaction‑based assembly of the potent β‑glucosidase inhibitors isofagomine and noeuromycin [REFS‑1]. Its use avoids extra protection/deprotection steps, maintaining the reported 17–21 % overall yield and enabling batch‑scale preparation for biological screening.

Preparation of Complex Carbohydrate Libraries

As a fully protected glycosyl donor analogue, it can be employed in Lewis‑acid‑catalyzed glycosylation reactions to construct oligosaccharides and glycoconjugates without interference from free hydroxyl groups [REFS‑1]. The absence of H‑bond donors (HBD = 0) improves solubility in organic solvents, facilitating homogeneous reaction conditions.

Physicochemical Property-Driven Prodrug Design

The increased lipophilicity (XLogP3 = 0.8 vs. 0 for the parent triol) and zero H‑bond donors render this acetylated scaffold a suitable starting point for designing membrane‑permeable prodrugs or fluorescent probes that require intracellular delivery of the C‑nitromethyl arabinoside core [REFS‑1][REFS‑2].

Standards Development for Glycobiology Analytics

The large mass difference (425.4 Da vs. 299.3 Da for the parent triol) and the absence of acidic protons make the compound an ideal internal standard for LC‑MS and NMR‑based quantification of deprotected arabinosides in complex glycobiology workflows [REFS‑2].

Application
Selection Property
Validation Focus
Total synthesis of isofagomine and noeuromycin
Protected C‑nitromethyl intermediate; step economy
Synthesis yield endpoint review
Complex carbohydrate library preparation
Fully protected glycosyl donor; zero free hydroxyls
Homogeneous glycosylation conditions
Membrane‑permeable prodrug design
Acetylated scaffold with increased lipophilicity
Cellular uptake assay context
Standards for glycobiology analytics
MW difference and absence of acidic protons
LC‑MS/NMR quantification suitability
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